molecular formula C6H8N2O3S B11821317 Amino(pyridin-2-yl)methanesulfonic acid

Amino(pyridin-2-yl)methanesulfonic acid

Katalognummer: B11821317
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: XBEHZYZWYATBCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amino(pyridin-2-yl)methanesulfonic acid is an organic compound that features a pyridine ring substituted with an amino group and a methanesulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amino(pyridin-2-yl)methanesulfonic acid typically involves the reaction of 2-aminopyridine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Amino(pyridin-2-yl)methanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Amino(pyridin-2-yl)methanesulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of Amino(pyridin-2-yl)methanesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Amino(pyridin-2-yl)methanesulfonic acid is unique due to its combination of a pyridine ring with both an amino group and a methanesulfonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C6H8N2O3S

Molekulargewicht

188.21 g/mol

IUPAC-Name

amino(pyridin-2-yl)methanesulfonic acid

InChI

InChI=1S/C6H8N2O3S/c7-6(12(9,10)11)5-3-1-2-4-8-5/h1-4,6H,7H2,(H,9,10,11)

InChI-Schlüssel

XBEHZYZWYATBCI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.